molecular formula C9H19NO B13019390 2-(3,3-Dimethylbutyl)oxetan-3-amine

2-(3,3-Dimethylbutyl)oxetan-3-amine

Cat. No.: B13019390
M. Wt: 157.25 g/mol
InChI Key: NTNNMMVWOGERKZ-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutyl)oxetan-3-amine is a substituted oxetane derivative characterized by a 3,3-dimethylbutyl group at the oxetane ring’s second position and an amine group at the third position. Oxetanes are four-membered oxygen-containing heterocycles known for their ring strain, which enhances reactivity and makes them valuable in medicinal chemistry and pharmaceutical synthesis .

The 3-aminooxetane core (oxetan-3-amine, C₃H₇NO, MW 73.09 g/mol) serves as a foundational scaffold for derivatives like the target compound . Substituents such as alkyl, aryl, or halogenated groups modulate physicochemical properties, bioavailability, and metabolic stability. The 3,3-dimethylbutyl group likely increases lipophilicity compared to simpler substituents, influencing solubility and membrane permeability .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(3,3-dimethylbutyl)oxetan-3-amine

InChI

InChI=1S/C9H19NO/c1-9(2,3)5-4-8-7(10)6-11-8/h7-8H,4-6,10H2,1-3H3

InChI Key

NTNNMMVWOGERKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC1C(CO1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylbutyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the intramolecular cyclization of appropriate precursors. For example, starting from a suitable epoxide, the oxetane ring can be formed through a ring-closing reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of catalysts and specific reaction conditions to facilitate the cyclization and amination processes .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylbutyl)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while nucleophilic substitution can lead to a variety of substituted oxetane derivatives .

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbutyl)oxetan-3-amine involves its interaction with molecular targets through its amine and oxetane functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, potentially leading to therapeutic effects. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Oxetan-3-amine Derivatives

Structural and Molecular Properties

The table below compares 2-(3,3-Dimethylbutyl)oxetan-3-amine with structurally related oxetan-3-amine derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS RN Key References
Oxetan-3-amine H C₃H₇NO 73.09 21635-88-1
N-(3-Bromobenzyl)oxetan-3-amine 3-Bromobenzyl C₁₀H₁₂BrNO 242.11 1339688-91-3
3-(Difluoromethyl)oxetan-3-amine Difluoromethyl C₄H₇F₂NO 123.11* 1779926-68-9
3-(Aminomethyl)oxetan-3-amine dihydrochloride Aminomethyl (dihydrochloride salt) C₄H₁₀N₂O·2HCl 175.06 1609345-94-9
This compound 3,3-Dimethylbutyl C₉H₁₉NO* 157.26* Not explicitly listed Inferred from

*Note: Values marked with * are estimated based on analogous structures.

Key Observations:
  • Lipophilicity : The 3,3-dimethylbutyl group in the target compound increases molecular weight (157.26 g/mol) and lipophilicity compared to smaller substituents like H (73.09 g/mol) or difluoromethyl (123.11 g/mol). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Salt Forms: Derivatives like 3-(aminomethyl)oxetan-3-amine dihydrochloride improve stability and solubility for pharmaceutical applications.

Comparative Reactivity and Stability

  • Ring Strain : The oxetane ring’s inherent strain enhances reactivity in ring-opening reactions. Bulkier substituents (e.g., 3,3-dimethylbutyl) may sterically hinder such reactions compared to smaller groups .
  • Hydrolytic Stability : Fluorinated derivatives (e.g., 3-(difluoromethyl)oxetan-3-amine ) exhibit enhanced stability against hydrolysis due to the electron-withdrawing effects of fluorine.

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